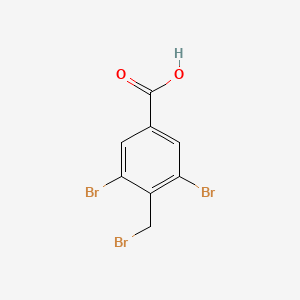

4-(Bromomethyl)-3,5-dibromobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

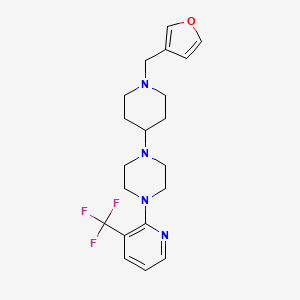

4-(Bromomethyl)-3,5-dibromobenzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is characterized by the presence of three bromine atoms attached to a benzoic acid core, with one bromine atom located on the methyl group and the other two on the benzene ring

Mechanism of Action

Target of action

Many brominated compounds are used in medicinal chemistry due to their reactivity. They can react with various biological targets such as proteins or DNA, leading to changes in their function .

Mode of action

The bromine atoms in “4-(Bromomethyl)-3,5-dibromobenzoic acid” make it a good electrophile. It could potentially react with nucleophilic sites in biological molecules, leading to covalent modifications .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. If it reacts with a protein involved in a particular pathway, it could potentially inhibit or alter the function of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The cellular effects of “this compound” would depend on its specific targets and the cells in which these targets are expressed. Potential effects could range from changes in cell signaling pathways to cytotoxic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “this compound” might be influenced by the pH of its environment .

Biochemical Analysis

Biochemical Properties

Bromomethyl groups are often used in organic synthesis, suggesting that 4-(Bromomethyl)-3,5-dibromobenzoic acid could potentially interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,5-dibromobenzoic acid typically involves the bromination of methyl benzoate derivatives. One common method includes the following steps:

Bromination of Methyl Benzoate: Methyl benzoate is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

Bromomethylation: The resulting 3,5-dibromomethyl benzoate is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 4 position.

Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,5-dibromobenzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

Oxidation: 4-(Carboxymethyl)-3,5-dibromobenzoic acid or 4-(Formyl)-3,5-dibromobenzoic acid.

Reduction: 4-Methyl-3,5-dibromobenzoic acid.

Scientific Research Applications

4-(Bromomethyl)-3,5-dibromobenzoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including anti-inflammatory and anticancer agents.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties such as flame retardancy and thermal stability.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)benzoic acid: Lacks the additional bromine atoms on the benzene ring, making it less reactive in certain substitution reactions.

3,5-Dibromobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

4-(Chloromethyl)-3,5-dibromobenzoic acid: Similar structure but with a chlorine atom instead of bromine on the methyl group, which can affect reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3,5-dibromobenzoic acid is unique due to the presence of multiple bromine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of bromine atoms and a carboxylic acid group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

3,5-dibromo-4-(bromomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIGKFBULNEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

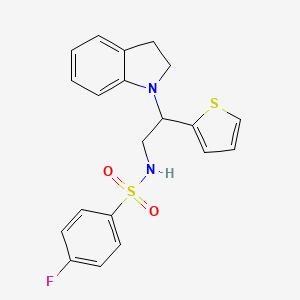

![N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2517699.png)

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2517700.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide](/img/structure/B2517701.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

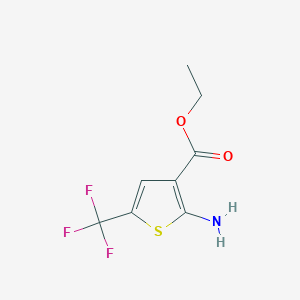

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2517708.png)

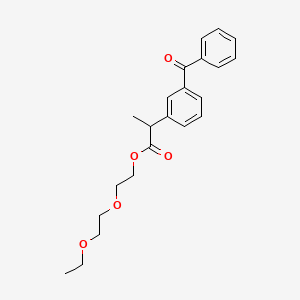

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)